(3aR,8aS)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Description
This compound belongs to the indeno[1,2-d]oxazole family, characterized by a fused bicyclic structure combining indene and oxazole moieties. The pyridin-2-yl group at position 2 is substituted with a dicyclopentylmethyl group, introducing significant steric bulk and lipophilicity. The stereochemistry (3aR,8aS) is critical for its spatial orientation, particularly in applications such as asymmetric catalysis .
Molecular Formula: C₂₅H₃₀N₂O (calculated)
Key Features:
Properties
IUPAC Name |
(3aS,8bR)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O/c1-2-9-17(8-1)24(18-10-3-4-11-18)21-14-7-15-22(27-21)26-28-25-20-13-6-5-12-19(20)16-23(25)29-26/h5-7,12-15,17-18,23-25H,1-4,8-11,16H2/t23-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJXMMYOGDCLI-UKILVPOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC5C(O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3aR,8aS)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound belonging to the class of indeno-oxazoles. Its unique structure has garnered interest in various fields including medicinal chemistry and drug discovery due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound features a bicyclic structure with significant rigidity due to the indeno and oxazole components. The presence of a dicyclopentylmethyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Chemical Formula : C₁₈H₁₉N₃O
Molecular Weight : 281.36 g/mol
CAS Number : 2757083-77-3
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Indeno-Oxazole Units : Initial cyclization reactions are conducted under acidic or basic conditions.
- Introduction of Dicyclopentylmethyl Group : This step usually involves alkylation reactions with appropriate precursors.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Antiviral Activity
Recent studies have indicated that derivatives of indeno-oxazole compounds exhibit significant antiviral properties. For instance, related compounds have been evaluated as inhibitors of SARS-CoV-2 3CL protease, showing promising results in biochemical assays .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are critical in various biological pathways:
- Protease Inhibition : Certain derivatives have been shown to effectively inhibit proteases involved in viral replication processes.
- Kinase Inhibition : Preliminary studies suggest potential activity against kinases, which are crucial in cancer pathways.
Case Studies
- SARS-CoV-2 Protease Inhibition : A study synthesized and evaluated 8H-indeno[1,2-d]thiazole derivatives against SARS-CoV-2 3CL protease. Although this study focused on thiazole derivatives, it highlights the potential for indeno-oxazole compounds to be effective antiviral agents .
- Chiral Bisoxazoline Ligands : Research has shown that related compounds serve as chiral ligands in asymmetric catalysis, which could potentially lead to the development of biologically active molecules through synthetic pathways involving this compound .
Table 1: Summary of Biological Activities
Scientific Research Applications
Neuropharmacology
The indeno[1,2-d]oxazole framework has been shown to exhibit significant interactions with various neurotransmitter receptors. Research indicates that compounds with similar structures can act as antagonists for adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
- Case Study : A study demonstrated that modifications in the structure of imidazo[1,2-a]pyridines enhanced their affinity for A2A receptors while maintaining low cytotoxicity. This suggests that (3aR,8aS)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole could be explored for similar neuroprotective effects due to its structural similarity to these compounds .
Anticancer Research
The compound's unique structure may also offer potential as an anticancer agent. Compounds with oxazole rings have been investigated for their ability to inhibit cancer cell proliferation.
- Research Findings : Studies have shown that oxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of signaling pathways involved in cell survival . The specific application of this compound in this context remains to be fully explored.
Antimicrobial Properties
Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens. The incorporation of pyridine moieties has been linked to enhanced antibacterial properties.
- Case Study : A recent investigation into pyridine derivatives demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . Similar investigations into this compound could provide insights into its potential as an antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes including palladium-catalyzed reactions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the compound.
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The following table summarizes key structural analogs and their properties:
Q & A
Basic Research Questions
Q. What are the key steps for enantioselective synthesis of (3aR,8aS)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole?
- Methodology :
- Chiral Ligand Design : Utilize chiral bisoxazoline ligands (e.g., cyclopropane-1,1-diyl-bridged derivatives) to induce stereocontrol during oxazole ring formation. This approach is validated in analogous indenooxazole syntheses .
- Stepwise Cyclization : Perform a [3+2] cycloaddition between a functionalized pyridine derivative and a chiral indenol precursor under mild acidic conditions. Monitor reaction progress via TLC and adjust stoichiometry to minimize diastereomer formation .
- Purification : Use chiral HPLC (e.g., Chiralpak IA column with hexane:isopropanol eluent) to isolate the desired enantiomer. Purity >98% is achievable with iterative crystallization .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the stereochemistry and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign stereochemistry by analyzing coupling constants (e.g., vicinal protons in the indenooxazole core) and NOESY correlations to confirm spatial arrangement of substituents. For example, cross-peaks between the dicyclopentylmethyl group and the oxazole protons validate the (3aR,8aS) configuration .
- HRMS : Confirm molecular formula (C₂₄H₂₉N₂O) with <2 ppm mass accuracy. Isotopic patterns should align with theoretical distributions to rule out impurities .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation hazards from volatile intermediates (e.g., cyclopentylmethyl halides).
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields during oxazole ring formation?
- Methodology :
- Kinetic Profiling : Use in-situ IR spectroscopy to track intermediate concentrations. For example, monitor the disappearance of the indenol carbonyl peak (1700–1750 cm⁻¹) to identify rate-limiting steps .
- DFT Calculations : Model transition states to compare energy barriers for competing pathways (e.g., [3+2] vs. [4+2] cycloadditions). Adjust solvent polarity (e.g., switch from THF to DCE) to favor the lower-energy pathway .
Q. What strategies optimize catalytic activity of this compound in asymmetric transformations?
- Methodology :
- Ligand Screening : Test derivatives with modified dicyclopentylmethyl groups (e.g., cyclopropyl or phenyl substitutes) to enhance steric bulk and π-π interactions with substrates. Activity can be quantified via enantiomeric excess (ee) in model reactions (e.g., allylic alkylation) .
- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates. Correlate solvent dielectric constant with reaction rate using Eyring plots .
Q. How do structural modifications impact the compound’s LogP and bioavailability in medicinal chemistry applications?
- Methodology :
- LogP Determination : Measure octanol-water partitioning via shake-flask method. Replace the dicyclopentylmethyl group with hydrophilic moieties (e.g., hydroxylated cyclopentane) to reduce LogP from ~4.5 to <3.0 .
- In Vitro Assays : Assess metabolic stability in liver microsomes. Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to retard oxidative degradation .
Data Contradiction Analysis
Q. How to address discrepancies in reported enantiomeric excess (ee) values for similar indenooxazoles?
- Methodology :
- Chiral Purity Verification : Cross-validate ee using multiple techniques: polarimetry, chiral HPLC, and Mosher ester analysis. For example, a 90% ee via HPLC may drop to 85% after Mosher derivatization due to reagent-induced racemization .
- Batch Consistency : Analyze multiple synthesis batches via LC-MS to identify lot-specific impurities (e.g., residual cyclopentylmethyl bromide) that skew ee measurements .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s stability under varying pH conditions?
- Methodology :
- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers. Monitor degradation via HPLC at λ = 254 nm. Include antioxidant controls (e.g., BHT) to distinguish pH-driven vs. oxidative degradation .
- Temperature Gradients : Conduct accelerated stability studies (40°C, 75% RH) to predict shelf life. Plot Arrhenius relationships to extrapolate degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
